Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Overview
Description
It is a catechol-like agent and is primarily used as a fast-acting bronchodilator for the treatment of conditions such as emphysema, bronchitis, and asthma . Isoetarine can be considered the “granddaughter of adrenalin” in the line of beta-2 agonists that provide quick relief for bronchospasm and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoetarine involves the reaction of catechol with isopropylamine under specific conditions. The process typically includes the following steps:
Catechol Preparation: Catechol is prepared through the hydroxylation of phenol.
Amine Addition: Isopropylamine is added to the catechol under controlled conditions to form isoetarine.
Industrial Production Methods: In industrial settings, the production of isoetarine involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Isoetarine undergoes various chemical reactions, including:
Oxidation: Isoetarine can be oxidized to form quinones.
Reduction: Reduction reactions can convert isoetarine to its corresponding alcohols.
Substitution: Isoetarine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isoetarine has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-2 adrenoreceptor agonists.
Biology: Investigated for its effects on bronchial smooth muscle and ciliary activity.
Medicine: Utilized in the development of bronchodilators for respiratory conditions.
Industry: Employed in the production of inhalation solutions for nebulization
Mechanism of Action
Isoetarine exerts its effects by increasing the activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Elevated levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity . The primary molecular targets are beta-2 adrenergic receptors, although isoetarine also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .
Comparison with Similar Compounds
Epinephrine (Adrenalin): The first beta-2 agonist used for bronchospasm relief.
Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.
Orciprenaline (Metaproterenol): Replaced isoetarine due to fewer cardiac side effects.
Salbutamol (Albuterol): A later generation beta-2 agonist with longer-lasting effects.
Uniqueness of Isoetarine: Isoetarine is unique in its rapid onset of action, providing sharp relief of shortness of breath within two to five minutes after inhalation . Despite being largely replaced by newer agents, some practitioners still prefer isoetarine for its quick relief in severe cases of bronchospasm .
Biological Activity
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
This compound is an ester derivative of benzoic acid, featuring a hydroxypropynyl side chain. Its molecular structure includes a benzoate moiety that contributes to its pharmacological properties. The compound has been investigated for its effects on various biological systems, particularly as a bronchodilator.
Biological Activity
Bronchodilator Effects:
this compound has been identified as a fast-acting bronchodilator, making it potentially useful in treating respiratory conditions such as asthma, bronchitis, and emphysema. Its mechanism involves the relaxation of bronchial smooth muscle, which enhances airflow in obstructed airways.
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzoic acid have shown significant antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 9.6 μg/mL . The mechanism of action is believed to involve interactions with bacterial proteins such as FtsZ, which is crucial for cell division .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Smooth Muscle Relaxation: The compound acts on β-adrenoceptors in bronchial tissues, leading to muscle relaxation and dilation of airways.
- Antimicrobial Action: It interferes with bacterial cell division by binding to FtsZ protein, crucial for maintaining bacterial morphology and functionality.
- Cytotoxic Effects: Some studies suggest that derivatives may exhibit cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Research Insights
Recent investigations into the compound's derivatives have revealed enhanced biological activities through structural modifications. For example, the introduction of halogen substituents on the aromatic ring has been shown to significantly alter potency against specific bacterial strains .
Table 2: Structural Modifications and Biological Activity
Properties
IUPAC Name |
methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEORDDJWGLYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401895 | |
Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103606-72-0 | |
Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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